molecular formula C4H7ClO2<br>(CH3)2CHOCOCl<br>C4H7ClO2 B105068 Isopropyl chloroformate CAS No. 108-23-6

Isopropyl chloroformate

Cat. No. B105068
CAS RN: 108-23-6
M. Wt: 122.55 g/mol
InChI Key: IVRIRQXJSNCSPQ-UHFFFAOYSA-N
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Description

Isopropyl chloroformate is a chemical compound that serves as a key reagent in the synthesis of carbonates and carbamates. These compounds are significant in various chemical processes and applications, including the production of pharmaceuticals and herbicides. The utility of isopropyl chloroformate is highlighted by its role in the preparation of isoproturon, a common herbicide, where it is used to achieve high yields and purity of the final product .

Synthesis Analysis

The synthesis of isopropyl chloroformate can be performed using a novel photo-on-demand in situ method. This approach involves the use of a chloroform solution containing a primary alkyl alcohol, which upon exposure to light, generates chloroformates. This method not only simplifies the synthesis process but also allows for the subsequent one-pot conversion of the synthesized chloroformates into carbonates and carbamates by adding alcohols or amines, respectively .

Molecular Structure Analysis

The molecular structure of isopropyl chloroformate plays a crucial role in its reactivity and the types of chemical reactions it can undergo. While the specific details of its molecular structure are not provided in the given papers, the general structure of chloroformates includes a carbonyl group attached to a chloro group and an alkoxy group, which in the case of isopropyl chloroformate, is derived from isopropyl alcohol.

Chemical Reactions Analysis

Isopropyl chloroformate undergoes solvolysis, a reaction where the solvent, often water or an alcohol, breaks down the compound. The solvolysis of isopropyl chloroformate has been studied extensively, revealing specific rates of reaction in various solvents. The reaction rates are influenced by the solvent's nucleophilicity and ionizing power. In more ionizing solvents, the solvolysis tends to proceed with a decomposition mechanism leading to the loss of CO2. In contrast, in nucleophilic solvents, an association-dissociation mechanism is more likely, with the potential formation of isopropyl chloride as a byproduct .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl chloroformate are determined by its molecular structure and the nature of its chemical bonds. The solvolysis reaction rates, as mentioned earlier, provide insight into its reactivity in different solvent environments. The Grunwald-Winstein Analysis of isopropyl chloroformate solvolysis indicates that the compound has negligible sensitivity to changes in solvent nucleophilicity and very low sensitivity to changes in solvent ionizing power in certain solvents. This suggests that isopropyl chloroformate has a stable molecular structure that is resistant to solvolysis in highly ionizing environments . However, the exact physical properties such as melting point, boiling point, and density are not detailed in the provided papers and would require further literature review or experimental data to fully characterize.

Scientific Research Applications

Synthesis of Organic Compounds

Isopropyl chloroformate plays a crucial role in the synthesis of various organic compounds. For instance, it is used in the preparation of isopropyl 2-diazoacetyl(phenyl)carbamate, which is important for cyclopropanation and in the study of chiral Bronsted acids (Muchalski et al., 2012).

Bioengineering Applications

In bioengineering, isopropyl chloroformate derivatives like poly(N-isopropyl acrylamide) (pNIPAM) are used for nondestructive release of biological cells and proteins. This has applications in studying the extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).

Enhancing Lipid Recovery in Microalgae

Isopropyl chloroformate is effective in lipid extraction from microorganisms like Scenedesmus. Its use in combination with other solvents can significantly enhance lipid recovery, which is crucial for biofuel production (Lai et al., 2014).

Hydrodechlorination Studies

Research on the hydrodechlorination of chloroform using isopropanol as solvent and hydrogen source involves Na-promoted and unpromoted titania-supported Pd catalysts. This process, which is crucial in environmental chemistry, shows how isopropyl chloroformate derivatives can be used to manage chloroform in environmental samples (AlbaN.Ardila et al., 2015).

Polymer Science

In polymer science, isopropyl-substituted compounds like tri(ethylene glycol) are used to increase the stability of helical structures in polymers like poly(p-benzamide). This has implications for understanding and manipulating polymer properties (Yokoyama et al., 2015).

Analytical Chemistry

Isopropyl chloroformate is used in analytical chemistry, notably in methods for detecting and quantifying chemical warfare agents in human plasma, such as sarin (Jin Young Lee & Yong Han Lee, 2014).

Semibatch Reactive Distillation

Isopropyl chloroformate is involved in semibatch reactive distillation for synthesizing esters like isopropyl acetate. This technique combines the advantages of batch processing with reactive distillation, offering an effective alternative to conventional batch processing (Qi & Malone, 2011).

Safety And Hazards

Isopropyl chloroformate is highly toxic by inhalation, ingestion, and skin absorption . It is very irritating to skin and eyes . It is also a flammable liquid that can ignite spontaneously in contact with air or water . It is extremely dangerous and has exploded while stored in a refrigerator .

Future Directions

The global Isopropyl chloroformate market size in 2023 was significant and is expected to grow at a compound annual growth rate (CAGR) from 2024 till 2031 . The chemical industry is influenced by positive as well as negative factors, including raw material availability, regulatory changes, economic conditions, and others .

properties

IUPAC Name

propan-2-yl carbonochloridate
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InChI

InChI=1S/C4H7ClO2/c1-3(2)7-4(5)6/h3H,1-2H3
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InChI Key

IVRIRQXJSNCSPQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)Cl
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Molecular Formula

C4H7ClO2, Array
Record name ISOPROPYL CHLOROFORMATE
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DSSTOX Substance ID

DTXSID7026786
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Molecular Weight

122.55 g/mol
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Physical Description

Isopropyl chloroformate appears as a clear colorless volatile liquid with a pungent irritating odor. About the same density as water and insoluble in water. Floats on water Very irritating to skin and eyes and very toxic by inhalation, ingestion and skin absorption. Used to make other chemicals., Clear liquid with an irritating odor; [CAMEO] Reacts with water evolving hydrogen chloride; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

220 °F at 761 mmHg (EPA, 1998), 104.6 °C @ 761 MM HG, 104.6 °C
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Flash Point

60.1 °F (EPA, 1998), 15.6 °C, 20 °C c.c.
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Solubility

VERY SOL IN ETHER, Solubility in water: slow reaction
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Density

1.08 (EPA, 1998) - Denser than water; will sink, 1.078 (20 °C/4 °C), Relative density (water = 1): 1.08
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Vapor Density

4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

100 mm Hg @ 47 °C, Vapor pressure, kPa at 20 °C: 3
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates
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Product Name

Isopropyl chloroformate

Color/Form

COLORLESS LIQ

CAS RN

108-23-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
725
Citations
JB Gyeong, YG Kim, DG Kim… - Bulletin of the Korean …, 2000 - koreascience.kr
… of the ethyl and isopropyl chloroformate are intermediate … rates of solvolysis of isopropyl chloroformate are very well correlated … The solvolyses of isopropyl chloroformate are indicated to …
Number of citations: 49 koreascience.kr
MJ D'Souza, KE Shuman, AO Omondi… - European journal of …, 2011 - ncbi.nlm.nih.gov
… On the other hand, in solvents of low nucleophilicity and high ionizing power, it was suggested [27] that isopropyl chloroformate (2) undergoes a fragmentation-ionization mechanism, …
Number of citations: 11 www.ncbi.nlm.nih.gov
MJ D'Souza, DN Reed, KJ Erdman, JB Kyong… - International Journal of …, 2009 - mdpi.com
… ) [38] that isopropyl chloroformate decomposes on heating or on … Recently, isopropyl chloroformate like other alkyl … C of the solvolyses of isopropyl chloroformate (1) including those in …
Number of citations: 26 www.mdpi.com
NS True, RK Bohn - Journal of Molecular Structure, 1977 - Elsevier
… fluoroformate and isopropyl chloroformate were obtained from … Samples of isopropyl formate arid isopropyl chloroformate … direct exchange between isopropyl chloroformate and thallium …
Number of citations: 34 www.sciencedirect.com
NLEO BENOITON, Y LEE… - International Journal of …, 1988 - Wiley Online Library
… acids were prepared using isopropyl chloroformate, and purified by edulcoration. They were … by the mixed anhydride method using isopropyl chloroformate was one third to one quarter …
Number of citations: 26 onlinelibrary.wiley.com
AS Pimentel, GS Tyndall, JJ Orlando… - … journal of chemical …, 2010 - Wiley Online Library
… , significant yields were found for isopropyl chloroformate, ClC(O)OCH(CH 3 ) 2 . Figure S1 in the Supporting Information shows yields of isopropyl chloroformate from the photolysis of …
Number of citations: 20 onlinelibrary.wiley.com
MJ D'Souza, BP Mahon, DN Kevill - International Journal of Molecular …, 2010 - mdpi.com
… These observations are very different from those obtained for the solvolysis of isopropyl chloroformate, where dual reaction channels were proposed, with the addition-elimination …
Number of citations: 16 www.mdpi.com
MJ D'Souza, MJ McAneny, DN Kevill… - Beilstein Journal of …, 2011 - beilstein-journals.org
… The only two branched alkyl chloroformates that have been studied in detail using a Grunwald–Winstein analysis are isopropyl chloroformate (iPrOCOCl) [11,12] and neopentyl …
Number of citations: 18 www.beilstein-journals.org
JB Kyong, H Won, DN Kevill - International Journal of Molecular Sciences, 2005 - mdpi.com
… This allows both a comparison with the solvolyses of the isomeric isopropyl chloroformate and a study of the effect of introducing an S-methyl group into the ethyl chloroformate substrate…
Number of citations: 46 www.mdpi.com
SH Lee, CJ Rhu, JB Kyong, DK Kim… - Bulletin of the Korean …, 2007 - koreascience.kr
… values for the solvents, and the specific rate ratio relative to isopropyl chloroformate (七/kcl) … Values relative to those for the corresponding solvolysis of isopropyl chloroformate (values …
Number of citations: 20 koreascience.kr

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